2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its complex molecular structure, which includes a phenoxy group, an acetamide group, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and acetamide intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- 2-[2-methyl-5-(propan-2-yl)phenoxy]acetic acid
- 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-phenylacetic acid
Uniqueness
Compared to similar compounds, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)16-8-5-13(3)9-18(16)25-11-19(22)20-17-10-15(21(23)24)7-6-14(17)4/h5-10,12H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOELDDRHIADZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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